molecular formula C5H9N3S2 B3053617 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 54759-71-6

5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B3053617
CAS No.: 54759-71-6
M. Wt: 175.3 g/mol
InChI Key: TVHNTVGLNZZCBS-UHFFFAOYSA-N
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Description

5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine (CAS 54759-71-6) is a high-purity organic compound with the molecular formula C5H9N3S2 and a molecular weight of 175.28 g/mol . This chemical is intended for research applications and is offered For Research Use Only; it is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are investigating this compound for its potential as a dual-action agent with cannabinoid CB1 receptor antagonism and serotonin (5-HT) reuptake inhibition, a mechanism of interest for the study of metabolic disorders, neuropathic pain, and cognitive conditions . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . Please note that this compound requires careful handling. Safety data for a closely related substance indicates it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation . Appropriate personal protective equipment, including gloves, eye protection, and dust masks, should be worn, and the material should be handled only in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-3-9-5-8-7-4(6-2)10-5/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHNTVGLNZZCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203225
Record name 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
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Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54759-71-6
Record name 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
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Record name 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
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Record name 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
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Record name 5-(ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of ethylthio derivatives with appropriate amines under controlled conditions. One common method involves the reaction of ethylthioacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine serves as a crucial building block for synthesizing more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) facilitates the creation of diverse derivatives with tailored properties .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Formation of sulfoxides or sulfonesHydrogen peroxide, m-chloroperbenzoic acid
Reduction Conversion to amine derivativesLithium aluminum hydride, sodium borohydride
Substitution Replacement of ethylthio group with other functional groupsAlkyl halides, acyl chlorides

Biological Applications

Antimicrobial and Antifungal Properties
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .

Potential Therapeutic Uses
The compound has been explored for its potential in treating infectious diseases and cancer. Its mechanism of action may involve binding to specific enzymes or receptors that are crucial for microbial survival or cancer cell proliferation .

Table 2: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/ConditionObserved Effect
Antibacterial S. aureus, E. coliInhibition of growth
Antifungal A. nigerInhibition of growth
Cytostatic Activity Cancer cell linesReduced proliferation

Industrial Applications

Use in Material Science
In industrial settings, this compound is utilized in the development of new materials. Its unique properties allow it to function as a catalyst in various chemical reactions and as a component in polymer chemistry .

Analytical Techniques
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC), which facilitates its separation and purification from reaction mixtures. This method is scalable and suitable for pharmacokinetic studies .

Case Study 1: Antimicrobial Activity

A study evaluated several thiadiazole derivatives for their antimicrobial efficacy against common pathogens. Among these derivatives, those based on this compound demonstrated notable activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that using continuous flow reactors improved yield and purity significantly compared to traditional batch methods. This advancement highlights the potential for industrial scalability.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Key Observations:

N-Substituent Effects :

  • N-methyl vs. N-ethyl: The anticonvulsant compound () with N-ethyl shows higher potency (ED50 = 20.11 mg/kg) than N-methyl derivatives, suggesting alkyl chain length impacts receptor binding .

Schiff Base Derivatives :

  • Schiff bases (e.g., ) introduce aromatic moieties that enable π-π stacking with enzyme active sites, as seen in their strong anticancer activity (IC50 = 1.28 μg/mL against MCF7) .

Anticancer Activity

  • Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles (): Derived from 1,3,4-thiadiazol-2-amine, these compounds inhibit thymidylate synthase, with GI50 values ranging from 28.9 µM (PC-3) to 55.3 µM (K562) .
  • Schiff Base Derivatives (): Compound 5j showed selective cytotoxicity against breast cancer (MCF7) due to hydrogen bonding with Cys44 and His164 residues .

Anticonvulsant Activity

  • 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (): Demonstrated dual efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, attributed to chlorine atoms enhancing dipole interactions with neuronal ion channels .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chlorine or fluorine at position 5 (e.g., ) increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes.

Planarity of Thiadiazole Ring : The planar conformation (mean deviation: 0.0042 Å, ) facilitates intercalation into DNA or enzyme active sites.

Hybrid Derivatives : Combining thiadiazole with pyrimidine () or quinazoline () scaffolds broadens biological activity through multi-target inhibition.

Biological Activity

5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of ethylthio derivatives with appropriate thiadiazole precursors. Structural elucidation is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). For instance, characteristic peaks in the IR spectrum may indicate functional groups such as -NH stretching and C=N bonds, which are crucial for confirming the compound's identity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For example:

  • Antibacterial Effects : The compound has shown effectiveness against various bacterial strains including Xanthomonas oryzae and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
  • Antifungal Properties : It also possesses antifungal activity against pathogens such as Aspergillus niger, showcasing its potential in agricultural applications .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Specifically:

  • Cell Line Studies : In vitro studies have indicated that compounds similar to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The proposed mechanism involves cell cycle arrest and induction of apoptosis in cancer cells, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

Several case studies highlight the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial effects of various thiadiazole derivatives against Xanthomonas oryzae, revealing that this compound exhibited notable antibacterial activity with an MIC value of approximately 32.6 µg/mL .
  • Anticancer Research :
    • In another study focusing on anticancer properties, compounds derived from the thiadiazole structure were tested against several cancer cell lines. The results indicated that certain derivatives had IC50 values lower than those observed for traditional treatments, highlighting their potential as new therapeutic agents .

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialXanthomonas oryzaeMIC = 32.6 µg/mL
AntifungalAspergillus nigerSignificant inhibition
AnticancerMCF-7IC50 = 0.28 µg/mL
HepG2IC50 = 5.5 µM

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Methyl groups (N–CH₃) resonate at δ 2.8–3.2 ppm; ethylthio (–SCH₂CH₃) protons appear as triplets (δ 1.3–1.5 ppm for CH₃, δ 2.5–2.7 ppm for SCH₂) .
  • ¹³C NMR : Thiadiazole carbons range from δ 155–165 ppm; ethylthio carbons at δ 12–15 ppm (CH₃) and δ 25–30 ppm (SCH₂) .

Q. What biological screening assays are suitable for evaluating its bioactivity?

  • Assay Design :
  • Antitumor Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values <50 µM suggest potency. Compare with structurally similar compounds (e.g., 5-benzylthio derivatives) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <100 µg/mL indicate efficacy .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reaction pathways?

  • DFT Workflow :
  • Basis sets : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ~4–5 eV for thiadiazoles) .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thiadiazole rings) .
  • Transition-state analysis : Simulate intermediates in substitution reactions (e.g., thiolate attack on benzyl halides) .

Q. How to resolve contradictions in synthetic yields reported across studies?

  • Troubleshooting Strategies :
  • Parameter validation : Replicate conditions (solvent purity, temperature control) from high-yield studies (e.g., ultrasound at 40°C vs. reflux at 90°C) .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., disulfide formation due to thiol oxidation) .
  • Scale-up effects : Pilot-scale reactions may require inert atmospheres to prevent sulfur oxidation .

Q. What factorial design approaches optimize multi-step syntheses?

  • Experimental Design :
  • Variables : Temperature, solvent ratio, catalyst loading.
  • Response surface methodology (RSM) : Maximize yield by testing 2³ factorial designs (e.g., 8 experiments) to identify interactions between variables .
  • Case Study : Optimizing thiadiazole ring closure: A 3-level design for POCl₃ concentration (1–3 mol equivalents) and reaction time (1–5 hours) reduces byproducts .

Q. How to analyze reaction mechanisms involving intermediates like thiosemicarbazides?

  • Mechanistic Probes :
  • Isolation of intermediates : Use TLC or HPLC to track thiosemicarbazide → thiadiazole conversion .
  • Kinetic studies : Pseudo-first-order kinetics for thiolate attack on benzyl halides (rate constants ~10⁻³ s⁻¹ under ultrasound) .
  • Isotopic labeling : ³⁴S-labeled reagents confirm sulfur transfer pathways in thioether formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.